(1-Ethylazetidin-3-yl)methanol
Description
Significance of Azetidine (B1206935) Ring Systems in Advanced Organic Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, are prized structures in organic synthesis. rsc.orgrsc.org Their significance stems from a combination of inherent ring strain and conformational rigidity. This ring strain, while making them more stable and easier to handle than their three-membered aziridine (B145994) counterparts, provides a driving force for unique chemical transformations and ring-opening reactions that are not as readily observed in larger ring systems. rsc.orgnih.gov This reactivity allows chemists to employ azetidines as versatile synthetic intermediates. rsc.org
Recent advancements have introduced novel methods for synthesizing and functionalizing azetidines, including cycloadditions, C-H activation, and strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org These methods have expanded the accessibility of densely functionalized azetidines that were previously difficult to obtain. rsc.org The ability to stereoselectively introduce substituents onto the azetidine ring is of particular importance, enabling the construction of complex chiral molecules. nih.gov The development of methods like the [3+1] ring expansion of methylene (B1212753) aziridines showcases the creative strategies being employed to generate highly substituted azetidines with excellent stereocontrol. nih.gov
Role of Substituted Azetidines as Key Motifs in Contemporary Medicinal Chemistry
In the realm of medicinal chemistry, the azetidine ring has gained considerable popularity as a "privileged" scaffold. researchgate.net Its incorporation into drug candidates can offer several advantages. The rigid nature of the four-membered ring can help to lock a molecule into a specific conformation, leading to more potent and selective interactions with biological targets such as enzymes and receptors. nih.govontosight.ai Furthermore, the presence of the nitrogen atom provides a handle for synthetic modification and can influence the physicochemical properties of a molecule, such as its solubility and basicity. nih.govontosight.ai
Substituted azetidines are found in a growing number of approved drugs and clinical candidates. nih.govchemrxiv.org They are often used as bioisosteres for other cyclic or acyclic fragments, offering a unique spatial arrangement of functional groups. researchgate.net For instance, the replacement of larger heterocyclic rings with an azetidine moiety can lead to improved ligand efficiency and better pharmacokinetic profiles. nih.gov The versatility of the azetidine scaffold allows for the exploration of new chemical space, a critical aspect of modern drug discovery campaigns. nih.govlifechemicals.com
Overview of (1-Ethylazetidin-3-yl)methanol within the Context of Azetidine Chemistry
This compound is a specific example of a substituted azetidine that embodies the principles discussed above. It features a 3-hydroxymethyl substituent, a common functional group that can participate in hydrogen bonding or serve as a point for further chemical elaboration. The N-ethyl group on the azetidine ring is a simple alkyl substituent that influences the compound's basicity and lipophilicity.
This compound serves as a valuable building block for the synthesis of more complex molecules. The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester formation. The secondary amine of the azetidine ring is also a site for further functionalization. The synthesis of related structures, such as (azetidin-3-yl)methanol and its N-Boc protected form, is well-established, often serving as precursors to N-substituted derivatives like this compound. bldpharm.comchemicalbook.com
The table below provides some basic information about this compound and its hydrochloride salt.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C6H13NO | C6H14ClNO |
| PubChem CID | 53839611 | 75481064 |
| Structure | A four-membered azetidine ring with an ethyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position. | The hydrochloride salt of this compound. |
This table is generated based on available data and is for informational purposes. nih.govnih.gov
The strategic placement of the ethyl and hydroxymethyl groups on the azetidine core makes this compound a useful tool for medicinal chemists seeking to introduce a rigid, functionalized scaffold into potential therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(1-ethylazetidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-7-3-6(4-7)5-8/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCAVLNFEPTZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies for 1 Ethylazetidin 3 Yl Methanol
Functionalization of the Primary Alcohol Moiety in (1-Ethylazetidin-3-yl)methanol
The primary alcohol group of this compound serves as a prime site for chemical modification, enabling the introduction of a wide range of functional groups and the formation of various derivatives.
Esterification and Etherification Reactions
Esterification of the primary alcohol in azetidine-3-yl-methanol derivatives is a common strategy to produce compounds with altered physicochemical properties. This reaction typically involves the treatment of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. youtube.comlidsen.com For instance, the reaction of this compound with a given carboxylic acid would yield the corresponding ester. The reaction kinetics of esterification are often studied to optimize conditions, with second-order kinetic models being proposed for both forward and reverse reactions. researchgate.net
Etherification, the formation of an ether linkage, represents another key functionalization pathway. This can be achieved through methods like the Williamson ether synthesis, where the deprotonated alcohol (alkoxide) reacts with an alkyl halide. These reactions expand the chemical space accessible from this compound, allowing for the introduction of diverse alkyl or aryl groups at the oxygen atom.
Sulfonylation and Other Activating Group Introductions
The hydroxyl group of this compound can be converted into a good leaving group through sulfonylation. This is typically accomplished by reacting the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine. google.com The resulting sulfonate ester is a highly reactive intermediate.
This activation of the hydroxyl group is a critical step for subsequent nucleophilic substitution reactions. The sulfonate can be readily displaced by a variety of nucleophiles, including amines, azides, and cyanides, providing a versatile route to a wide range of 3-substituted azetidine (B1206935) derivatives. google.com For example, the mesylate of N-benzyl-3-hydroxymethylazetidine can be displaced by various amines to form 3-amino-azetidine derivatives. google.com
N-Substituent Modifications and Their Impact on Molecular Structure
Exploration of Diverse N-Alkyl and N-Acyl Substituents
A wide variety of N-alkyl and N-acyl substituents can be introduced onto the azetidine nitrogen. N-alkylation can be achieved through reductive amination or by direct alkylation with alkyl halides. rsc.org This allows for the incorporation of various alkyl chains, including those with additional functional groups. rsc.org
N-acylation is readily accomplished by reacting the parent azetidin-3-yl-methanol or its derivatives with acyl chlorides or anhydrides. colab.ws This introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. The synthesis of N-acylazetidin-3-ones from N-acyl-3-methyleneazetidines via ozonolysis demonstrates the utility of N-acylated intermediates. colab.ws
| Precursor | Reagent | Product |
| 3-Bromomethyl-l-azabicyclo[1.1.0]butane | RC(O)Cl (R = OEt, Me, or Ph) | N-acyl-3-bromomethyl-3-chloroazetidines |
| N-acyl-3-bromomethyl-3-chloroazetidines | Zinc | N-acyl-3-methyleneazetidines |
| N-acyl-3-methyleneazetidines | Ozonolysis | N-acylazetidin-3-ones |
Strategic Incorporations into N-Substituted Azetidine Derivatives
The strategic choice of the N-substituent is often dictated by the desired biological activity or material property of the final compound. For example, in the development of triple reuptake inhibitors, various N-substituted azetidine derivatives were synthesized and evaluated. nih.gov The synthesis often involves the alkylation of a 3-substituted azetidine precursor. nih.gov
Furthermore, N-substituted azetidine derivatives are valuable intermediates in the synthesis of more complex molecules. For instance, 3-amino-azetidines, which can be prepared from N-substituted 3-azetidinols, are used in the synthesis of fluoroquinolone antibiotics. google.com The N-substituent in these cases can be a protecting group, such as a benzyl (B1604629) or trifluoroacetyl group, which is later removed to reveal the free amine. google.com
Structural Elaboration of the Azetidine Ring System
Beyond functionalization of the exocyclic groups, the azetidine ring itself can be a target for structural modification, leading to novel and complex molecular architectures. The strained nature of the four-membered ring makes it susceptible to ring-opening reactions, but it can also serve as a scaffold for building more elaborate structures. scite.ai
One approach to elaborating the azetidine ring system involves intramolecular reactions. For example, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines can be used to construct the azetidine ring. frontiersin.org This method allows for the synthesis of azetidines with adjacent functional groups that can be further manipulated. frontiersin.org
Another strategy involves the use of azetidine derivatives as key fragments in multi-step syntheses. For instance, (azetidin-3-yl)methanol has been used in the synthesis of GPR119 agonists. acs.org In this synthesis, the azetidin-3-ylmethanol (B1282361) fragment is coupled with another part of the molecule, and the alcohol is subsequently oxidized and subjected to reductive amination to build a more complex side chain. acs.org
The development of new synthetic methods continues to expand the possibilities for elaborating the azetidine ring. These methods often focus on creating highly substituted azetidines with precise stereochemical control, which is crucial for their application in areas like drug discovery. frontiersin.orgmdpi.com
Introduction of Additional Substituents on the Azetidine Core
The functionalization of the azetidine core of this compound can be achieved through several synthetic routes, primarily by leveraging the reactivity of the C3 position and the hydroxyl group.
A common strategy involves the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or more significantly, the oxidation of the secondary alcohol that would be formed upon rearrangement or through a different synthetic precursor to an azetidin-3-one. While direct oxidation of this compound primarily affects the hydroxymethyl group, the conceptual transformation to a 1-ethylazetidin-3-one intermediate is a powerful method for introducing diversity. This ketone functionality opens the door to a wide array of classical carbonyl chemistries. For instance, Grignard reactions can be employed to introduce various alkyl or aryl substituents at the C3 position, simultaneously generating a tertiary alcohol.
Another key method for introducing substituents is through the conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate. This activation step facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including azides, cyanides, and various carbon and heteroatom nucleophiles.
| Reaction Type | Reagents and Conditions | Product Type | Notes |
| Oxidation | Swern Oxidation, Dess-Martin Periodinane | 1-Ethylazetidine-3-carbaldehyde | Oxidation of the primary alcohol. |
| Nucleophilic Substitution | 1. MsCl, Et3N; 2. Nu:- | 3-Substituted-(1-ethylazetidin-3-yl)methane | Two-step process involving activation of the hydroxyl group. |
| Grignard Reaction (on the corresponding ketone) | R-MgBr, THF | 3-Alkyl/Aryl-3-hydroxy-1-ethylazetidine | Requires prior oxidation to the azetidin-3-one. |
These transformations provide access to a diverse library of 3-substituted azetidines, which are valuable intermediates in drug discovery programs. The choice of substituent can significantly impact the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which are crucial for its biological activity and pharmacokinetic profile.
Formation of Fused or Spiro Azetidine Architectures
Building upon the fundamental substitutions, this compound can be a precursor for the synthesis of more complex, three-dimensional structures like fused and spirocyclic azetidines. These motifs are of great interest in medicinal chemistry as they can mimic natural product scaffolds and explore novel regions of chemical space.
The synthesis of spirocyclic azetidines often commences with a 1-substituted-azetidin-3-one. This ketone can undergo a variety of cyclization reactions. For example, a Knoevenagel condensation with an active methylene (B1212753) compound, followed by a Michael addition, can lead to the formation of a spirocyclic system. The synthesis of methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) ring systems has been developed, showcasing the utility of azetidine intermediates in constructing complex spirocycles. acs.org
Fused azetidine systems can be generated through intramolecular cyclization reactions. For instance, if a substituent introduced at the C3 position contains a reactive functional group, it can be induced to react with the azetidine nitrogen or another part of the molecule to form a bicyclic structure. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct method to construct functionalized azetidines, which can be designed to form fused ring systems. nih.govrsc.orgresearchgate.net
| Architecture | Synthetic Strategy | Key Intermediate | Example Reaction |
| Spiro Azetidine | Spirocyclization | 1-Ethylazetidin-3-one | Reaction with a bis-nucleophile. |
| Fused Azetidine | Intramolecular Cyclization | 3-Substituted azetidine with a pendant reactive group | Intramolecular nucleophilic attack on the azetidine ring or a side chain. |
| Fused Azetidine | [2+2] Photocycloaddition | Imine and alkene | Aza Paternò-Büchi reaction. nih.govrsc.orgresearchgate.net |
The construction of these intricate architectures from a relatively simple starting material highlights the versatility of the azetidine scaffold.
This compound as a Versatile Scaffold for Complex Chemical Synthesis
The derivatization strategies discussed above underscore the role of this compound as a versatile scaffold for the synthesis of complex and biologically active molecules. The azetidine motif is a key component in a number of therapeutic agents and investigational drugs. nih.gov
For example, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and synthesized as triple reuptake inhibitors (TRIs). nih.gov The synthesis of these complex molecules often involves the initial construction of a substituted azetidine core, which is then further elaborated. The ability to systematically modify the substituents on the azetidine ring allows for the fine-tuning of the pharmacological activity.
Furthermore, azetidine derivatives have been explored for their potential as antiviral agents. nih.gov For instance, N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have shown activity against human coronavirus and influenza A virus. nih.gov The synthesis of these compounds relies on the strategic functionalization of the azetidine ring.
The utility of this compound as a scaffold is derived from several key features:
Structural Rigidity: The strained four-membered ring provides a rigid core that can orient substituents in well-defined spatial arrangements.
Chemical Tractability: The presence of the hydroxyl group and the potential for modification at the nitrogen atom and the C3 position allow for a wide range of chemical transformations.
"3D-Fragment" Character: The non-planar nature of the azetidine ring makes it an attractive "3D-fragment" for fragment-based drug design, enabling the exploration of three-dimensional binding pockets in biological targets.
Applications in Advanced Medicinal Chemistry and Drug Discovery Research
(1-Ethylazetidin-3-yl)methanol as a Building Block in Drug Lead Identification
This compound is a valuable building block in the identification of new drug leads. Its structure features a robust azetidine (B1206935) core, an N-ethyl group which can influence solubility and metabolic stability, and a primary alcohol (methanol) group that serves as a convenient chemical handle for synthetic modification. This combination allows for its straightforward incorporation into larger, more complex molecules designed to interact with specific biological targets. google.com
Combinatorial chemistry is a powerful strategy used to rapidly generate large numbers of structurally related compounds, known as a library, to screen for biological activity. The goal is to explore a wide chemical space to identify novel hits. Building blocks like this compound are ideal for this approach.
The systematic synthesis of a series of related analogs, as seen in the development of novel estrogen receptor modulators, mirrors the principles of combinatorial library generation. By reacting the methanol (B129727) group of this compound with different molecular partners and varying the substituents on the azetidine nitrogen, researchers can efficiently produce a focused library of compounds. This method allows for the exploration of how different structural modifications impact a desired biological outcome, accelerating the discovery of promising new chemical entities from a common scaffold.
Fragment-Based Drug Design (FBDD) is a hit-identification strategy that starts with screening small, low-complexity molecules, or "fragments," for weak binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like leads. This compound, with a molecular weight of approximately 115 Da, fits the widely accepted "Rule of Three" for fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), making it an excellent candidate for fragment libraries.
Once a fragment hit is identified, the next step is often "fragment growing," where chemists use synthetic handles to elaborate the core structure to improve affinity. The hydroxyl group on this compound provides a perfect attachment point for this process. It allows chemists to synthetically link the azetidine fragment to other chemical moieties, extending its structure to make additional, potency-enhancing interactions within the target's binding site. This strategy was effectively used to develop potent N-substituted azetidine derivatives, where the core fragment was elaborated into a larger molecule with high affinity for its target.
Design and Synthesis of Novel Azetidine-Based Drug Candidates
The practical application of this compound as a building block is clearly demonstrated in the synthesis of novel benzothiophene-based drug candidates investigated for their potential in treating breast cancer. In a key synthetic step, the hydroxyl group of this compound is used to form an ether linkage with a phenolic precursor, illustrating its role as a key structural component.
A representative example is the synthesis of (4-(1-ethylazetidin-3-yloxy)phenyl)(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]-thiophen-3-yl)methanone . This molecule was prepared by coupling the (1-Ethylazetidin-3-yl) moiety to the core benzothiophene (B83047) structure via a Mitsunobu reaction or a similar etherification process. The resulting compound was identified as a potent modulator of the estrogen receptor, demonstrating how this simple azetidine building block can be integrated into a complex and biologically active drug candidate.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a lead compound to understand how different chemical features influence its biological activity. For derivatives of this compound, SAR studies have focused on understanding the impact of substituents on the azetidine nitrogen.
Research into N-substituted azetidine derivatives has explored how changing the alkyl group on the azetidine nitrogen affects biological potency. By synthesizing and testing a series of analogs, chemists can determine the optimal size, shape, and polarity for this position to maximize interaction with the pharmacological target.
For instance, in a series of estrogen receptor modulators, the N-ethyl group of the title compound was compared to other groups, such as N-cyclopropyl. The biological data revealed that the nature of this substituent significantly influenced the compound's efficacy. This systematic variation is a classic SAR approach to fine-tune a molecule's properties.
The ultimate goal of SAR studies is to optimize a compound's potency (how much of the drug is needed for an effect) and selectivity (how specifically it binds to its intended target versus off-targets). Data from studies on benzothiophene derivatives incorporating the this compound scaffold show clear differences in activity based on minor structural changes.
The table below presents biological activity data for two closely related N-substituted azetidine derivatives against an estrogen receptor (ER). The data illustrates how a subtle change from an N-ethyl to an N-cyclopropyl group impacts potency, a key finding in the optimization process.
| Compound ID | N-Substituent on Azetidine Ring | Core Structure | Biological Activity (IC₅₀ in nM) | Reference |
|---|---|---|---|---|
| Compound 7g | Ethyl | (4-(azetidin-3-yloxy)phenyl)(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)methanone | 0.5 | |
| Compound 7h | Cyclopropyl (B3062369) | 0.3 |
This comparative data is crucial for guiding further drug design, suggesting in this case that a small, rigid cyclopropyl group is slightly more favorable for binding than the more flexible ethyl group, thus leading to a more potent compound. Such insights are invaluable for optimizing lead candidates into viable drugs.
Preclinical Pharmacological Investigations of Azetidine Derivatives
Preclinical research into azetidine-containing molecules has unveiled their potential to interact with a wide array of biological targets, leading to the development of candidates for various diseases. These investigations are crucial for establishing the foundational safety and efficacy profile of a new chemical entity before it can be considered for clinical trials.
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The MAPK/ERK kinase (MEK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. While MEK inhibitors are an established class of anti-cancer drugs, extensive searches of scientific literature and chemical databases did not yield any specific preclinical data on the activity of this compound as a modulator of kinase activity, including MEK. Research in this area has focused on other structural classes of MEK inhibitors.
Nuclear receptors, such as the estrogen receptor (ER) and the androgen receptor (AR), are important targets in the treatment of hormone-dependent cancers and other endocrine disorders. Selective estrogen receptor modulators (SERMs) and androgen receptor agonists are key therapeutic strategies. However, there is currently no publicly available preclinical research that evaluates this compound as a ligand for the estrogen or androgen receptors. The development of novel nuclear receptor ligands continues to be an active area of research, but studies specifically involving this compound have not been reported.
Serine hydrolases are a large and diverse family of enzymes with crucial roles in physiology. Fatty acid amide hydrolase (FAAH) is a prominent member of this family and a key therapeutic target for pain, inflammation, and anxiety. Preclinical evaluation of FAAH inhibitors is an area of intense investigation. Despite this, there are no specific preclinical findings that describe the inhibitory activity of this compound against FAAH or other serine hydrolases.
The azetidine scaffold is valued for its ability to serve as a building block in the creation of compounds for various therapeutic applications, including as anti-proliferative agents and for the treatment of central nervous system (CNS) disorders. The rigid nature of the azetidine ring can help in optimizing the orientation of pharmacophoric groups to enhance binding to biological targets.
While the broader class of azetidines has shown promise, specific preclinical investigations into the anti-proliferative effects or the potential of this compound for treating CNS disorders have not been documented in the available scientific literature. A related compound, 1-Boc-azetidine-3-yl-methanol, is noted for its use as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), highlighting the utility of the azetidin-3-yl-methanol substructure in advanced therapeutic modalities. glpbio.com However, this does not provide direct pharmacological data on this compound itself.
Computational Chemistry and in Silico Approaches in 1 Ethylazetidin 3 Yl Methanol Research
Molecular Modeling and Conformational Analysis of (1-Ethylazetidin-3-yl)methanol and its Analogues
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of this compound and its derivatives, which in turn dictates their biological activity. The azetidine (B1206935) ring, a four-membered saturated heterocycle containing nitrogen, imparts a degree of conformational rigidity to molecules. enamine.netresearchgate.net This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. enamine.net
The conformational preferences of N-substituted azetidines are influenced by the nature of the substituent on the nitrogen atom. For instance, studies on N-substituted 1,3-oxazines, which share some structural similarities, have shown that the size of the N-substituent (e.g., methyl, ethyl) determines whether an axial or equatorial conformation is preferred. researchgate.net Similar principles apply to this compound, where the ethyl group on the nitrogen and the hydroxymethyl group at the 3-position will adopt specific spatial arrangements to minimize steric hindrance and electronic repulsion.
Computational methods, such as ab initio and Density Functional Theory (DFT), are employed to explore the potential energy surface of these molecules and identify the most stable conformers. nih.gov An exhaustive conformational analysis can reveal the full set of possible three-dimensional structures and the energy barriers for interconversion between them. nih.gov This information is crucial for understanding how the molecule might present itself to a biological target.
Table 1: Key Aspects of Molecular Modeling for this compound
| Modeling Aspect | Description | Relevance to Drug Design |
| Conformational Search | Identifies low-energy three-dimensional arrangements of the molecule. | Determines the bioactive conformation that fits into a target's binding site. |
| Steric and Electronic Properties | Maps the distribution of charge and steric bulk within the molecule. | Helps in understanding potential interactions with a biological target. |
| Flexibility Analysis | Assesses the degree of rotational freedom around single bonds. | Influences the entropic cost of binding to a receptor. |
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) calculations provide deep insights into the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) are frequently used to optimize molecular geometries and calculate a range of molecular descriptors. nih.govresearchgate.net These descriptors, which quantify various electronic and structural properties, are essential for building predictive models of activity.
For example, in a study on azetidine-2-carbonitriles, DFT with the B3LYP functional and a 6-31G* basis set was used to generate molecular descriptors for Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These calculations can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons, respectively. The distribution of electron density, dipole moment, and polarizability are other key electronic properties that can be calculated and have been shown to be influential in the biological activity of azetidine derivatives. researchgate.netnih.gov
Table 2: Examples of Quantum Mechanical Descriptors and Their Significance
| Descriptor | Definition | Significance in Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar biological environments. |
| Polarizability | The ease with which the electron cloud can be distorted. | Important for non-covalent interactions, such as van der Waals forces. |
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the potential biological targets of this compound and its analogs.
Docking simulations can predict how this compound or its derivatives fit into the active site of a target protein. nih.gov These simulations calculate a binding energy or score, which estimates the strength of the interaction. nih.gov For instance, in a study on antimalarial azetidine-2-carbonitrile (B3153824) derivatives, designed compounds were docked with Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) to identify the derivative with the highest binding energy. nih.gov This process helps in prioritizing compounds for synthesis and biological testing. The accuracy of these predictions relies on the quality of the protein's three-dimensional structure, which can be obtained from experimental methods like X-ray crystallography or modeled using homology modeling techniques. nih.govnih.gov
The insights gained from molecular docking can guide the rational design of new derivatives with improved binding affinity and selectivity. ijrar.org By analyzing the interactions between the ligand and the amino acid residues in the binding pocket, researchers can identify opportunities for modification. For example, if a part of the ligand is in a hydrophobic pocket, adding a lipophilic group at that position could enhance binding. Conversely, if there is an opportunity to form a hydrogen bond with a specific residue, a functional group capable of hydrogen bonding can be introduced. This iterative process of docking, analysis, and modification is a cornerstone of modern structure-based drug design.
In Silico Screening and Virtual Library Design for Azetidine-Containing Compounds
Given the vastness of chemical space, it is impractical to synthesize and test every possible compound. In silico screening, also known as virtual screening, provides a way to computationally evaluate large libraries of compounds to identify those most likely to be active against a specific target. nih.gov
Virtual libraries of azetidine-containing compounds can be created by computationally enumerating various substituents at different positions on the azetidine scaffold. nih.gov These virtual libraries can then be screened using a variety of computational filters. For example, filters based on physicochemical properties (e.g., molecular weight, lipophilicity) can be applied to select for compounds with drug-like characteristics. nih.gov Subsequently, more computationally intensive methods like molecular docking can be used to screen the remaining compounds against a target protein. nih.govnih.gov This hierarchical screening approach allows for the efficient exploration of large chemical libraries and the identification of promising hit compounds for further investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to find a correlation between these descriptors and the observed activity. ijrar.orgresearchgate.net
A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov For a series of azetidine-2-carbonitrile derivatives with antimalarial activity, a QSAR model was developed that showed a high correlation between the calculated descriptors and the experimental activity. nih.govnih.gov The statistical robustness and predictive power of the model were confirmed through internal and external validation. nih.gov Such models are valuable tools for prioritizing synthetic efforts towards compounds with potentially enhanced activity. The descriptors identified as being most influential in the QSAR model can also provide insights into the structural features that are important for the desired biological effect. researchgate.netnih.gov
Emerging Research Directions and Future Perspectives in Azetidine Chemistry
Exploration of Unconventional Synthetic Pathways for Azetidinyl Methanols
The synthesis of azetidines has traditionally been challenging due to their inherent ring strain. nih.govresearchgate.net However, recent advancements have led to more efficient and unconventional methods for their preparation. rsc.orgrsc.org For (1-Ethylazetidin-3-yl)methanol, several synthetic strategies can be envisaged, moving beyond classical cyclization reactions.
One promising approach involves the catalytic hydrogenation of a corresponding ester, such as ethyl 1-ethylazetidine-3-carboxylate. This reaction would typically employ a strong reducing agent like lithium aluminum hydride (LiAlH₄) to reduce the ester functionality to a primary alcohol. reddit.comyoutube.com
Another innovative route could be the reduction of 1-ethyl-3-azetidinecarboxylic acid. The selective reduction of a carboxylic acid in the presence of other functional groups can be achieved using specific reagents like borane (B79455) (BH₃) complexes, offering a milder alternative to LiAlH₄. reddit.com
Furthermore, the development of novel catalytic systems is a key area of exploration. For instance, transition-metal-catalyzed C-H activation and amination reactions are being investigated for the construction of the azetidine (B1206935) ring, which could be adapted for the synthesis of precursors to this compound. rsc.org These methods offer the potential for more direct and atom-economical routes to functionalized azetidines.
A summary of potential synthetic precursors and their corresponding reactions is provided in the table below.
| Precursor | Reaction Type | Reagents |
| Ethyl 1-ethylazetidine-3-carboxylate | Reduction | LiAlH₄, NaBH₄/AlCl₃ |
| 1-Ethyl-3-azetidinecarboxylic acid | Reduction | BH₃·THF |
| 1-Ethylazetidin-3-one | Hydroxymethylation | Formaldehyde (B43269), followed by reduction |
Development of this compound-Derived Probes for Biological Research
The unique properties of the azetidine ring make it an attractive scaffold for the development of chemical probes for biological research. patsnap.comgoogle.com The incorporation of an azetidine moiety in place of a traditional N,N-dialkylamino group has been shown to enhance the quantum yield and photostability of fluorescent dyes. youtube.comnih.gov This "azetidinyl effect" opens up exciting possibilities for creating novel fluorescent probes based on the this compound backbone.
The hydroxyl group of this compound provides a convenient handle for conjugation to various fluorophores. By attaching a fluorophore to the methanol (B129727) moiety, the resulting probe could be used to investigate biological processes through fluorescence microscopy. The ethyl group on the azetidine nitrogen can be varied to fine-tune the probe's solubility and cellular permeability.
Furthermore, the development of fluorogenic probes is a significant area of interest. These probes are initially non-fluorescent but become fluorescent upon reacting with a specific analyte or enzyme. The this compound scaffold could be incorporated into such probes, where the hydroxyl group is masked with a trigger that is cleaved by the target of interest.
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Probe | Conjugation of a fluorophore to the hydroxyl group | Cellular imaging, tracking of biomolecules |
| Fluorogenic Probe | Masking the hydroxyl group with a target-cleavable trigger | Enzyme activity assays, detection of specific analytes |
Advanced Applications of Azetidine Scaffolds in Chemical Biology
The application of azetidine scaffolds in chemical biology extends beyond fluorescent probes. Their rigid, three-dimensional structure makes them valuable as conformational constraints in peptidomimetics and other bioactive molecules. nih.govnih.gov The incorporation of this compound or its derivatives into peptides can induce specific secondary structures and enhance metabolic stability.
Moreover, azetidines are being explored as building blocks in the synthesis of complex natural products and their analogs. rsc.org The unique reactivity of the strained ring allows for selective ring-opening reactions, providing access to a variety of functionalized acyclic and heterocyclic structures. nih.govclockss.org
In the context of drug discovery, the azetidine motif is increasingly recognized as a "privileged scaffold" due to its favorable physicochemical properties, including improved solubility and metabolic stability. nih.gov The this compound unit can serve as a versatile starting material for the synthesis of libraries of compounds for high-throughput screening.
Potential of this compound in Materials Science and Interdisciplinary Research
The utility of azetidines is not limited to the life sciences. In materials science, azetidinium-functionalized polymers have been developed for various applications, including antimicrobial coatings. rwth-aachen.denih.gov The quaternization of the nitrogen atom in the azetidine ring of this compound could lead to the formation of cationic monomers. These monomers could then be polymerized to create materials with antimicrobial properties.
The hydroxyl group of this compound also offers a site for incorporation into polymer backbones through ester or ether linkages. This could lead to the development of novel biodegradable polymers with tailored properties. The presence of the azetidine ring within the polymer structure could impart unique thermal and mechanical characteristics.
Interdisciplinary research combining chemistry, biology, and materials science will be crucial to fully realize the potential of this compound. For example, the development of biocompatible and biodegradable materials for tissue engineering or drug delivery systems represents a promising future direction.
| Application Area | Rationale | Potential Outcome |
| Antimicrobial Materials | Quaternization of the azetidine nitrogen to create cationic polymers | Development of self-disinfecting surfaces and textiles |
| Biodegradable Polymers | Incorporation of the diol functionality into polymer backbones | Creation of new materials with tunable degradation rates and properties |
| Drug Delivery Systems | Use as a linker or scaffold in drug-polymer conjugates | Enhanced drug solubility, stability, and targeted delivery |
Q & A
Q. What are the common synthetic routes for (1-Ethylazetidin-3-yl)methanol, and how can their efficiency be evaluated?
- Methodological Answer : Synthesis typically involves azetidine ring formation via [3+1] cycloaddition or reductive amination, followed by ethylation and hydroxymethylation. Efficiency can be assessed by reaction yield, purity (HPLC analysis), and scalability. For example, azetidine derivatives are often synthesized using palladium-catalyzed hydrogenation of propargyl alcohols, with catalyst selection (e.g., Lindlar vs. ligand-modified Pd nanoparticles) impacting stereoselectivity . Post-synthetic modifications, such as alcohol protection/deprotection, should be monitored via TLC or NMR .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires multi-technique approaches:
- NMR : H and C NMR to confirm azetidine ring protons (δ ~3.0–4.0 ppm) and hydroxymethyl group (δ ~3.5–4.5 ppm).
- IR : O-H stretch (~3200–3600 cm) and C-N vibrations (~1200 cm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
- X-ray Crystallography : For absolute stereochemical determination if crystalline .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Use silica gel chromatography (ethyl acetate/hexane gradients) for initial separation. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) is effective. Recrystallization from ethanol/water mixtures can enhance purity. Monitor via analytical HPLC (UV detection at 210–254 nm) .
Advanced Research Questions
Q. How does the stereochemistry of the azetidine ring influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The azetidine ring’s strain (87° bond angles) increases reactivity. Stereochemistry at C3 affects nucleophile accessibility: axial hydroxymethyl groups may hinder SN2 pathways, favoring ring-opening via SN1. Computational modeling (DFT) can predict transition states, while kinetic studies (e.g., Hammett plots) quantify substituent effects. Compare enantiopure vs. racemic forms using chiral HPLC .
Q. What strategies can resolve contradictions in catalytic efficiency data when using different palladium catalysts in hydrogenation reactions involving this compound?
- Methodological Answer : Contradictions often arise from catalyst surface accessibility or ligand steric effects. Systematic evaluation of Pd catalysts (e.g., Lindlar, Pd/C, ligand-modified nanoparticles) under standardized conditions (H pressure, solvent polarity) is critical. Use TOF (turnover frequency) calculations and TEM to correlate activity with nanoparticle size/distribution. For example, ligand-modified Pd NPs may improve selectivity in acetylenic hydrogenation .
Q. How can DFT calculations predict the binding affinity of this compound to biological targets?
- Methodological Answer : DFT studies (e.g., B3LYP/6-31G**) model interactions by calculating free energy changes (ΔG) and charge transfer (ΔQ) between the compound and target (e.g., enzyme active sites). Compare with experimental binding assays (SPR, ITC) to validate predictions. For example, oxophilic metalloporphyrins show strong methanol binding via Mg/Zn coordination, a model applicable to hydroxymethyl interactions .
Q. What in vitro assays are suitable for assessing the biological activity of this compound, considering its potential interactions with enzymes?
- Methodological Answer :
- Enzyme Inhibition : Fluorescent substrate assays (e.g., acetylcholinesterase inhibition via Ellman’s method).
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets).
- Cytotoxicity : MTT assays in cancer cell lines.
Cross-validate results with molecular docking (AutoDock Vina) to identify binding motifs. Ensure solubility in assay buffers using DMSO/cosolvent systems .
Q. How to analyze conflicting solubility data obtained in different solvent systems?
- Methodological Answer : Conduct systematic solubility screens (e.g., shake-flask method) in solvents of varying polarity (logP: -0.5 to 4.0). Use Hansen solubility parameters to correlate solubility with solvent properties. Conflicting data may arise from polymorphism; confirm solid-state consistency via PXRD. For aqueous solubility, employ pH-dependent studies (e.g., Henderson-Hasselbalch for ionizable groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
